molecular formula C21H19N3O2S B12479431 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12479431
M. Wt: 377.5 g/mol
InChI Key: ZDYVZXPCPPVNIA-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction, where the quinoline core reacts with an ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Thiazole Ring: This can be done through a cyclization reaction involving a thiourea derivative and a suitable halogenated precursor.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with the quinoline core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    DNA: Intercalation into DNA, disrupting replication and transcription.

    Enzymes: Inhibition of enzymes like topoisomerases or kinases.

    Receptors: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: A class of compounds with similar structures and potential biological activities.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the thiazole ring and the ethoxyphenyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O2S/c1-2-26-19-10-6-4-8-15(19)18-13-16(14-7-3-5-9-17(14)23-18)20(25)24-21-22-11-12-27-21/h3-10,13H,2,11-12H2,1H3,(H,22,24,25)

InChI Key

ZDYVZXPCPPVNIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NCCS4

Origin of Product

United States

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